2,6-Difluoro-4-methoxyphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxyphenylacetic acid typically involves the introduction of fluorine atoms and a methoxy group onto a phenylacetic acid backbone. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring using a fluorinating agent such as Selectfluor.
Methoxylation: Introduction of a methoxy group at the 4 position using methanol in the presence of a base like sodium methoxide.
Acetylation: Formation of the acetic acid moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 2,6-Difluoro-4-methoxybenzaldehyde or 2,6-Difluoro-4-methoxybenzoic acid.
Reduction: Formation of 2,6-Difluoro-4-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
2,6-Difluoro-4-methoxyphenylacetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, while the methoxy group can influence its electronic properties. These interactions can modulate various biochemical pathways, leading to desired effects in research or therapeutic applications .
Comparison with Similar Compounds
- 2,6-Difluoro-4-methoxybenzoic acid
- 3,5-Difluoro-4-methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Comparison:
- 2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety, which can affect its reactivity and applications.
- 3,5-Difluoro-4-methoxyphenylacetic acid: Fluorine atoms are positioned differently, leading to variations in chemical behavior and reactivity.
- 2-Methoxyphenylacetic acid: Lacks fluorine atoms, resulting in different electronic properties and reduced binding affinity in biochemical applications .
Biological Activity
2,6-Difluoro-4-methoxyphenylacetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenylacetic acid backbone with two fluorine atoms and a methoxy group at specific positions. This configuration influences its biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity due to increased lipophilicity and electronic effects. The methoxy group may also participate in hydrogen bonding, further stabilizing interactions with target proteins.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of substituents on the phenyl ring in determining the potency and selectivity of this compound. Electron-withdrawing groups, such as fluorine, have been shown to enhance biological activity compared to electron-donating groups .
Key Findings from SAR Studies
- Fluorine Substitution : Enhances potency against various biological targets.
- Methoxy Group : Contributes to improved solubility and bioavailability.
- Positioning : The specific arrangement of substituents affects receptor binding and enzyme inhibition.
Biological Activity
The compound has demonstrated a range of biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
- Antiparasitic Activity : Shows promise in treating infections caused by Cryptosporidium, with an effective concentration (EC50) as low as 0.17 μM reported in some studies .
- Enzyme Inhibition : Functions as an inhibitor for various enzymes, including aromatase and steroid sulfatase, which are critical in hormone synthesis pathways .
Case Studies
Several research studies have investigated the biological effects of this compound:
- Cryptosporidiosis Treatment : In a study focused on developing treatments for cryptosporidiosis, compounds similar to this compound were synthesized and tested. The most potent derivatives exhibited significant oral efficacy in mouse models .
- Aromatase Inhibition : Research highlighted that derivatives of this compound could inhibit aromatase activity with IC50 values as low as 0.028 nM, indicating strong potential for therapeutic applications in hormone-dependent cancers .
Data Table of Biological Activities
Properties
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWRAINJKJTUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409280 |
Source
|
Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-98-2 |
Source
|
Record name | 2,6-Difluoro-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.